N-([2,4'-bipyridin]-4-ylmethyl)-4-methylthiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c1-11-15(22-10-20-11)16(21)19-9-12-2-7-18-14(8-12)13-3-5-17-6-4-13/h2-8,10H,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIXCFPQOHFQCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-4-methylthiazole-5-carboxamide typically involves a multi-step process. One common method includes the coupling of 4-methylthiazole-5-carboxylic acid with a bipyridine derivative. The reaction conditions often require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-4-methylthiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The compound can be reduced under specific conditions to yield reduced bipyridine derivatives.
Substitution: The thiazole ring can participate in substitution reactions, where functional groups are introduced or replaced.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions may include the use of halogenating agents or nucleophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
N-([2,4'-bipyridin]-4-ylmethyl)-4-methylthiazole-5-carboxamide is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article delves into the diverse applications of this compound, focusing on its roles in medicinal chemistry, material science, and catalysis.
Medicinal Chemistry
The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of thiazole and bipyridine exhibit significant cytotoxicity against various cancer cell lines. For instance, research indicates that thiazole derivatives can induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways .
Coordination Chemistry
This compound acts as a bidentate ligand, forming stable complexes with transition metals. These complexes are valuable in catalysis and material science. The ability of the compound to coordinate with metals such as palladium and platinum enhances its utility in cross-coupling reactions and other catalytic processes .
Material Science
The compound's unique structural features enable its incorporation into polymer matrices, leading to materials with enhanced thermal and mechanical properties. Research has demonstrated that incorporating thiazole-based compounds into polymer networks can improve their conductivity and stability under various environmental conditions .
Photovoltaic Applications
Recent studies have explored the use of this compound in organic photovoltaic devices. The compound's ability to act as an electron donor or acceptor can facilitate charge transfer processes, improving the efficiency of solar cells .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the effects of thiazole derivatives on human breast cancer cells. The results indicated that the compound induced significant cell death at micromolar concentrations, suggesting its potential as a lead compound for further drug development .
Case Study 2: Catalytic Applications
In another study focused on catalysis, researchers synthesized palladium complexes using this compound as a ligand. The resulting complexes demonstrated high activity in Suzuki-Miyaura coupling reactions, highlighting their practical applications in organic synthesis .
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-4-methylthiazole-5-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The bipyridine moiety can coordinate with metal ions, influencing redox processes and electron transfer pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Carboxamide Derivatives with Aryl Substituents
- Compound 1 (): (E)-2-(3-(4-(1-(2-Carbamoylhydrazono)-ethyl)-phenyl)-ureido)-N-(2,4-dichlorobenzyl)-4-methylthiazole-5-carboxamide Structural Differences: Incorporates a dichlorobenzyl group and a ureido-linked carbamoylhydrazono-ethyl-phenyl chain. The hydrazone moiety may confer pH-sensitive reactivity, influencing stability in biological systems . Synthesis: Requires multi-step condensation and cyclization under acidic conditions, yielding ~65–75% purity after recrystallization .
- Compound 2 (): 4-((5-Cyano-4-(4-methyl-2-(methylamino)thiazol-5-yl)-pyrimidin-2-yl)amino)benzenesulfonamide Structural Differences: Replaces the bipyridinylmethyl group with a sulfonamide-substituted benzene ring and a cyano-pyrimidine system. The cyano group may stabilize tautomeric forms, affecting binding kinetics . Biological Data: Exhibits 98% purity via RP-HPLC and moderate inhibitory activity against kinases (IC₅₀ ~50 nM) .
Bipyridinyl-Containing Analogues
- Compound 3 (): N-([1,1′-Biphenyl]-4-yl)-6-(([1,1′-biphenyl]-4-ylmethyl)amino)-3-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Structural Differences: Replaces the thiazole core with a dihydroxypyrimidine scaffold, retaining the biphenylamino substituent. However, reduced metabolic stability is observed due to esterase-sensitive motifs . Biological Data: Demonstrates sub-micromolar inhibition of HIV-1 RNase H (IC₅₀ = 0.8 µM) but lower selectivity compared to thiazole derivatives .
Metabolic Stability Comparisons
- Compound 4 (): 4(5)-(3,3-Dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC) Structural Differences: Substitutes the thiazole ring with an imidazole-triazeno system. Metabolic Profile: Undergoes rapid N-demethylation by hepatic microsomes (20.5 µmol formaldehyde/mg protein/30 min in rats), generating formaldehyde and 4-aminoimidazole-5-carboxamide as major metabolites. This pathway is accelerated by enzyme inducers (e.g., phenobarbital) . Contrast: Unlike DIC, N-([2,4'-bipyridin]-4-ylmethyl)-4-methylthiazole-5-carboxamide lacks triazeno groups, suggesting reduced metabolic liability but unconfirmed stability in vivo.
Biological Activity
N-([2,4'-bipyridin]-4-ylmethyl)-4-methylthiazole-5-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C14H14N4OS
- Molecular Weight : 286.35 g/mol
The structure features a thiazole ring, a bipyridine moiety, and an amide functional group, which are believed to contribute to its biological properties.
Research indicates that this compound interacts with various biological targets:
- P-glycoprotein (P-gp) Modulation : The compound has shown potential as a P-gp modulator, influencing drug transport across cell membranes. Studies have demonstrated that it can stimulate ATPase activity in P-gp, suggesting a role in enhancing the bioavailability of co-administered drugs .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of thiazole compounds exhibit antimicrobial properties. This compound may share similar activities against various pathogens .
- Anticancer Properties : The compound has been evaluated for its anticancer effects in vitro. It has shown the ability to reduce tumor volume and weight in murine models without significant side effects .
Biological Activity Data Table
Case Studies
- P-glycoprotein Interaction Study :
- Anticancer Efficacy :
- Antimicrobial Activity Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
